N-{4-ACETYL-5-[2-(3,4-DICHLOROBENZENESULFONYL)ETHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
Description
CL-416433 is a highly potent and selective agonist of the beta-3 adrenergic receptor. It is known for its ability to stimulate lipolysis in adipocytes and increase thermogenesis in brown adipose tissue. This compound has shown potential in the treatment of obesity, diabetes, and urge urinary incontinence .
Properties
IUPAC Name |
N-[4-acetyl-5-[2-(3,4-dichlorophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O4S2/c1-9(21)18-14-19-20(10(2)22)15(3,25-14)6-7-26(23,24)11-4-5-12(16)13(17)8-11/h4-5,8H,6-7H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQTTYEQYLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)CCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-416433 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced through selective reactions, such as halogenation, alkylation, and esterification.
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of CL-416433 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors may be employed for certain steps to enhance efficiency and scalability.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CL-416433 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
CL-416433 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on adipocyte metabolism and thermogenesis.
Medicine: Explored for its potential in treating obesity, diabetes, and urinary incontinence.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
CL-416433 exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to:
Stimulation of Lipolysis: Breakdown of triglycerides into free fatty acids and glycerol in adipocytes.
Increase in Thermogenesis: Enhancement of heat production in brown adipose tissue.
Metabolic Rate Regulation: Overall increase in metabolic rate, contributing to weight loss and improved glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
CL-316243: Another potent beta-3 adrenergic receptor agonist with similar effects on lipolysis and thermogenesis.
BRL-37344: A beta-3 adrenergic receptor agonist known for its role in metabolic regulation.
SR-58611A: A selective beta-3 adrenergic receptor agonist with potential therapeutic applications in metabolic disorders.
Uniqueness of CL-416433
CL-416433 stands out due to its high potency and selectivity for the beta-3 adrenergic receptor. Its unique chemical structure allows for more efficient activation of the receptor, leading to enhanced therapeutic effects compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
